Dual GABAA/NMDA Receptor Modulation vs. Single-Target Pregnanolone
17-Hydroxypregnanolone (17-OH-PA) exhibits a dual receptor modulation profile that its parent compound, pregnanolone (PA, 3α-hydroxy-5β-pregnan-20-one), lacks. In cultured hippocampal neurons, PA acts solely as a potent positive modulator of GABAA receptors, whereas 17-OH-PA is both a potent positive modulator of GABAA receptors and a moderate inhibitor of NMDA receptors [1]. This dual activity is directly attributed to the presence of the 17-hydroxy group, making this compound specifically necessary for studies targeting NMDAR-mediated pathways.
| Evidence Dimension | Receptor modulation profile |
|---|---|
| Target Compound Data | Potent GABAA positive modulation; moderate NMDAR inhibition |
| Comparator Or Baseline | Pregnanolone (PA): potent GABAA positive modulation only; no reported NMDAR inhibition |
| Quantified Difference | Gain of an additional NMDAR inhibitory function vs. comparator |
| Conditions | Patch-clamp electrophysiology in cultured rat hippocampal neurons. |
Why This Matters
For a researcher studying neurosteroid-mediated NMDAR inhibition, only the 17-hydroxylated analog will provide the correct pharmacological endpoint; using pregnanolone would incorrectly omit the NMDAR component.
- [1] Abramova V, et al. ACS Chemical Neuroscience. 2023;14(10):1870-1883. View Source
